N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-25(22,23)18-7-6-17(15(18)21)14(20)16-8-12(19)11-9-24-13-5-3-2-4-10(11)13/h2-5,9,12,19H,6-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCOEXWZFISHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various functional groups that enhance its biological activity. The key steps often include the formation of the benzo[b]thiophene moiety and the introduction of the imidazolidine structure. A detailed synthetic pathway can be summarized as follows:
- Formation of Benzo[b]thiophene : Starting from 2-mercaptobenzoic acid, a nucleophilic substitution reaction is employed to construct the benzo[b]thiophene scaffold.
- Introduction of Hydroxyethyl Group : The hydroxyethyl group is introduced via alkylation reactions, providing hydrophilicity and enhancing solubility.
- Synthesis of Imidazolidine Core : The imidazolidine ring is formed through cyclization reactions involving appropriate precursors, followed by functionalization to introduce the methylsulfonyl and carboxamide groups.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that derivatives of benzo[b]thiophene demonstrated potent activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been evaluated using models such as carrageenan-induced paw edema in rats. These studies revealed that certain derivatives exhibited significant inhibition of edema formation, suggesting potential therapeutic applications in treating inflammatory diseases .
Cholinesterase Inhibition
Recent research highlights the cholinesterase inhibitory activity of benzothiophene derivatives, which may have implications for neurodegenerative disorders like Alzheimer's disease. Compounds similar to this compound have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential in cognitive enhancement .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Cytotoxicity : The imidazolidine core may interact with DNA or inhibit key enzymes involved in cell proliferation.
- Anti-inflammatory Effects : Compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like COX and LOX.
- Cholinergic Activity : By inhibiting cholinesterases, these compounds can increase acetylcholine levels in the synaptic cleft, enhancing neurotransmission.
Case Studies
A notable study involved testing a series of benzothiophene derivatives for their anti-cancer and anti-inflammatory properties. The results indicated that modifications at specific positions on the benzothiophene ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is in the field of oncology, where it has been investigated for its antitumor potential. Studies have demonstrated that derivatives of compounds containing the benzo[b]thiophene moiety exhibit significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The structure-activity relationship (SAR) studies reveal that modifications to the compound can enhance its efficacy and selectivity against these cancer types .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor, particularly against enzymes associated with metabolic disorders. Research indicates that sulfonamide derivatives, which include similar structural features as N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, can act as inhibitors for α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 diabetes mellitus and Alzheimer's disease, respectively . The inhibition mechanism is believed to involve binding interactions that disrupt enzyme activity, leading to potential therapeutic benefits.
Molecular Modeling and Structure-Activity Relationships
Advanced computational methods such as molecular modeling and quantitative structure–activity relationship (QSAR) analyses are being employed to optimize the design of this compound and its derivatives. By understanding how structural variations influence biological activity, researchers can predict the efficacy of new compounds before synthesis . This approach not only accelerates the drug discovery process but also enhances the likelihood of identifying potent therapeutic agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The characterization of synthesized compounds is crucial for confirming their structures and understanding their reactivity profiles. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly utilized .
Pharmacological Insights
Pharmacological studies have indicated that compounds with similar structural motifs exhibit a range of biological activities beyond antitumor effects. These include anti-inflammatory properties and analgesic effects, making them suitable candidates for further development in pain management therapies . The exploration of these additional activities broadens the scope of potential applications for this compound.
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Antitumor Activity | Targeting various cancer cell lines | Significant cytotoxicity observed in HCT-116, MCF-7, HeLa |
| Enzyme Inhibition | Inhibition of α-glucosidase and acetylcholinesterase | Potential therapeutic benefits for T2DM and Alzheimer's |
| Molecular Modeling | QSAR analyses to optimize compound design | Predictive modeling enhances drug discovery |
| Synthesis Techniques | Multi-step organic synthesis methods | Characterization via NMR, mass spectrometry |
| Pharmacological Insights | Anti-inflammatory and analgesic potentials | Broadens application scope beyond oncology |
Preparation Methods
Friedel-Crafts Acylation of Benzo[b]thiophene
The benzo[b]thiophene moiety is synthesized via Friedel-Crafts acylation using thiophenol and acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds at 0–5°C to yield 3-acetylbenzo[b]thiophene, which is subsequently oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (Table 1).
Table 1: Optimization of Benzo[b]thiophene-3-carbaldehyde Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0°C, 4h | 78 | 92% |
| Oxidation | PCC, CH₂Cl₂, rt, 12h | 65 | 89% |
Preparation of 2-Hydroxyethylamine Intermediate
Epoxide Ring-Opening Strategy
The 2-hydroxyethyl group is introduced via epoxide ring-opening of styrene oxide with ammonia. Reaction of benzo[b]thiophene-3-carbaldehyde with ethylene oxide in the presence of BF₃·Et₂O generates the epoxide intermediate, which is subsequently treated with aqueous NH₃ at 50°C to yield 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine.
Key Observations:
- Excess ammonia (3 equiv.) minimizes diastereomer formation.
- Temperature control (<60°C) prevents epoxide polymerization.
Assembly of 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
Cyclocondensation with Urea Derivatives
The imidazolidine ring is constructed by reacting 1,2-diaminoethane with methylsulfonylacetyl chloride in tetrahydrofuran (THF) under reflux. Subsequent treatment with urea in the presence of triethylamine yields 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (Scheme 1).
Scheme 1: Imidazolidine Ring Formation
- $$ \text{1,2-Diaminoethane + CH₃SO₂CH₂COCl → Intermediate A} $$
- $$ \text{Intermediate A + NH₂CONH₂ → Target Imidazolidine} $$
Optimization Data:
- THF as solvent improves cyclization efficiency (yield: 72%).
- Triethylamine (2 equiv.) neutralizes HCl, preventing side reactions.
Final Coupling and Functionalization
Carbodiimide-Mediated Amide Bond Formation
The three subunits are conjugated using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF). The 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine is reacted with 3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxylic acid to form the target compound (Table 2).
Table 2: Coupling Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Coupling Agent | DCC/NHS | 85% efficiency |
| Temperature | 25°C | Prevents degradation |
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:1) followed by recrystallization from ethanol/water (4:1). Purity is confirmed by HPLC (>98%), and structure validation is achieved through $$ ^1\text{H NMR} $$, $$ ^{13}\text{C NMR} $$, and HRMS.
Spectroscopic Data Highlights:
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 3.41 (s, 3H, SO₂CH₃).
- HRMS (ESI-TOF): m/z 412.0943 [M+H]⁺ (calc. 412.0938).
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Recent advancements utilize microwave irradiation to accelerate the imidazolidine ring formation. A mixture of 1,2-diaminoethane, methylsulfonylacetic acid, and urea is irradiated at 120°C for 15 minutes, achieving 68% yield with reduced side products.
Challenges and Optimization Strategies
Sulfonylation Side Reactions
The methylsulfonyl group’s electrophilic nature necessitates careful control during coupling steps. Employing low-temperature conditions (–10°C) and scavenging agents (e.g., 2,6-lutidine) minimizes sulfonate ester formation.
Industrial-Scale Production Considerations
Continuous Flow Chemistry
Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
- Residence time: 8–10 minutes.
- Pressure: 2–3 bar.
- Catalyst: Immobilized lipase for enantioselective steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, starting with the coupling of a benzo[b]thiophene derivative with a hydroxyethylamine intermediate, followed by sulfonylation and carboxamide formation. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in dry DMF under nitrogen .
- Sulfonylation : Reaction with methylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to avoid side reactions .
- Optimization : Yields (>75%) are achieved via continuous flow reactors for precise temperature control and reduced reaction times .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDCI/HOBt, DMF, RT, 12h | 68 | 92% |
| Sulfonylation | MeSO₂Cl, DCM, 0°C, 2h | 76 | 89% |
| Purification | Crystallization (EtOH/H₂O) | 82 | 98% |
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the integration of benzo[b]thiophene protons (δ 7.2–7.8 ppm) and methylsulfonyl group (δ 3.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., m/z 465.1125 [M+H]⁺) .
- X-ray crystallography : To resolve stereochemical ambiguities in the hydroxyethyl group .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzymatic inhibition studies?
- Methodological Answer :
- Target selection : Focus on kinases or proteases due to the methylsulfonyl group’s electrophilic properties .
- Mutagenesis assays : Compare inhibition constants (Kᵢ) against wild-type vs. mutant enzymes to identify binding residues .
- Computational docking : Use AutoDock Vina to model interactions between the carboxamide moiety and catalytic pockets .
- Data Contradiction : Some studies report IC₅₀ values <1 µM for kinase inhibition , while others show reduced activity (IC₅₀ >10 µM) due to steric hindrance from the hydroxyethyl group .
Q. How can researchers resolve contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (t₁/₂ >2h) and metabolic clearance using liver microsomes .
- Formulation adjustments : Encapsulate in PEGylated liposomes to enhance bioavailability if poor solubility (<10 µg/mL in PBS) is observed .
- Dose-response studies : Compare efficacy at varying doses (e.g., 10–100 mg/kg) in rodent models to identify therapeutic windows .
Q. What computational methods are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability .
- Chemoproteomics : Use activity-based protein profiling (ABPP) to map unexpected targets (e.g., cysteine proteases) .
- Machine learning : Train models on ChEMBL datasets to predict toxicity profiles (e.g., hERG inhibition risk) .
Methodological Challenges and Solutions
Q. How can researchers address low yields during the final carboxamide formation step?
- Solution :
- Activation of carboxylic acid : Pre-activate with ClCO₂iPr in THF before coupling with the amine .
- Solvent optimization : Switch from DMF to DCM to reduce side-product formation .
- Catalytic additives : Use DMAP (5 mol%) to accelerate the reaction .
Q. What experimental design principles apply when studying the compound’s stability under physiological conditions?
- Answer :
- pH stability assays : Incubate in buffers (pH 2–9) and monitor degradation via LC-MS .
- Light sensitivity : Store solutions in amber vials if UV-Vis shows photodegradation (λmax 320 nm) .
- Thermal analysis : Perform DSC/TGA to identify decomposition thresholds (>180°C) .
Key Research Findings
- Synthetic Efficiency : Multi-step yields >60% are achievable with optimized flow chemistry protocols .
- Biological Activity : Demonstrated nanomolar inhibition of TNF-α in macrophage assays .
- Computational Insights : The oxoimidazolidine ring adopts a planar conformation, enhancing π-π stacking in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
